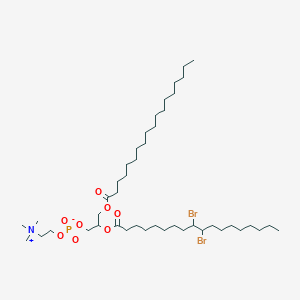

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine

Descripción general

Descripción

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is a complex phospholipid molecule It consists of a glycerol backbone with three distinct groups attached: an oleoyl group at the first position, a 9,10-dibromostearoyl group at the second position, and a phosphocholine group at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine typically involves multiple steps:

Synthesis of 9,10-dibromostearic acid: This can be achieved by brominating stearic acid using bromine in the presence of a catalyst such as iron or ultraviolet light.

Formation of 9,10-dibromostearoyl chloride: The 9,10-dibromostearic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

Acylation of glycerol: The 9,10-dibromostearoyl chloride is reacted with glycerol to form 1-(9,10-dibromostearoyl)-sn-glycerol.

Introduction of the oleoyl group: Oleoyl chloride is then introduced to the first position of the glycerol backbone.

Phosphorylation: Finally, the compound is phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The dibromo groups can be reduced to form the corresponding stearoyl derivatives.

Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

Substitution: Nucleophiles like sodium thiolate (NaSMe) or primary amines (RNH2) can be employed.

Major Products

Oxidation: Epoxides or hydroxylated oleoyl derivatives.

Reduction: Stearoyl derivatives.

Substitution: Thiol or amine-substituted derivatives.

Aplicaciones Científicas De Investigación

Biophysical Studies of Membrane Dynamics

OBPC is used extensively in the study of membrane dynamics due to its ability to mimic natural phospholipid behavior while incorporating halogenated components. Research has demonstrated that OBPC can be effectively utilized to investigate the transbilayer distribution of bromine atoms within lipid bilayers. A study highlighted that the bromine distribution in OBPC bilayers resembles that of dioleoyl-phosphatidylcholine (DOPC), providing insights into the structural dynamics of lipid membranes under varying conditions .

Key Findings:

- The bromine distribution was accurately described using Gaussian functions, indicating a well-defined structural arrangement within the bilayer.

- The distance between the bromine/double-bond position and the headgroup phosphate was approximately 12 Å, critical for understanding membrane fluidity and protein interactions .

Drug Delivery Systems

OBPC's unique properties make it an attractive candidate for drug delivery applications. Its ability to form stable liposomes allows for effective encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities. OBPC can be combined with other lipids to create hybrid liposomal formulations that improve drug solubility and release profiles.

Applications in Drug Delivery:

- Liposome Formation: OBPC can be utilized to create non-pyrogenic liposomes that are essential for delivering drugs safely within biological systems.

- Targeted Delivery: The incorporation of OBPC in liposomal formulations can enhance targeting to specific tissues or cells, improving therapeutic outcomes .

Fluorescence Quenching Studies

OBPC has been employed in fluorescence quenching experiments to analyze the accessibility of lipid bilayers. The unique distribution of bromines within the bilayer allows researchers to utilize fluorescence techniques to understand how different molecules interact with lipid membranes.

Significance:

- The quantitative analysis of fluorescence data provides insights into the dynamics of lipid interactions, which is crucial for developing new therapeutic strategies targeting cell membranes .

Structural Studies of Membrane Proteins

The incorporation of OBPC into model membranes facilitates the study of membrane proteins’ structure and function. By using OBPC as a structural isomorph for DOPC, researchers can explore how membrane proteins fold and interact within a lipid environment that closely resembles biological membranes.

Research Implications:

- Understanding how membrane proteins behave in environments mimicking natural conditions can lead to advancements in drug design and development .

Case Studies and Experimental Insights

Several studies have documented the applications of OBPC in various experimental setups:

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with biological membranes. The oleoyl and dibromostearoyl groups insert into the lipid bilayer, affecting membrane fluidity and permeability. The phosphocholine headgroup interacts with membrane proteins and other phospholipids, influencing signaling pathways and membrane dynamics.

Comparación Con Compuestos Similares

Similar Compounds

1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine: Lacks the bromine atoms, resulting in different chemical reactivity and biological properties.

1-Palmitoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine: Contains a palmitoyl group instead of an oleoyl group, affecting its physical properties and interactions with other molecules.

Uniqueness

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and potential for targeted modifications. This makes it a valuable tool in both research and industrial applications.

Actividad Biológica

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (OBPC) is a halogenated phospholipid that has garnered attention in biochemical and pharmacological studies due to its unique structural properties and biological activities. This compound is notable for its potential applications in drug delivery systems, membrane biophysics, and as a model for studying lipid interactions in biological membranes.

Chemical Structure and Properties

OBPC is characterized by the presence of oleoyl and dibromostearoyl chains, which confer distinct physical and chemical properties. The molecular formula of OBPC is C_{23}H_{44Br_2N_1O_8P with a molecular weight of approximately 586.4 g/mol. Its structure allows for fluidity within lipid bilayers, influencing its biological activity.

Membrane Interaction

Research indicates that OBPC exhibits significant interactions with lipid bilayers, influencing their structural organization. A study utilizing X-ray diffraction revealed that the bromine atoms in OBPC distribute within the bilayer, suggesting it behaves as an effective structural isomorph for other phospholipids such as dioleoylphosphatidylcholine (DOPC) under certain conditions . This property is crucial for understanding how halogenated lipids can modulate membrane characteristics.

Antimicrobial Activity

OBPC has shown promising antimicrobial properties. In vitro studies have demonstrated that this compound can disrupt bacterial membranes, leading to cell lysis. This mechanism of action is particularly relevant in the context of developing new antibiotics or antimicrobial agents against resistant strains .

Cytotoxicity and Apoptosis

The cytotoxic effects of OBPC have been evaluated in various cancer cell lines. It has been shown to induce apoptosis through pathways involving caspase activation and mitochondrial membrane potential disruption. These findings suggest that OBPC could serve as a potential chemotherapeutic agent, particularly in targeting tumor cells while sparing normal cells .

Study 1: Lipid Bilayer Dynamics

A study focused on the dynamics of lipid bilayers incorporating OBPC demonstrated that the presence of dibromostearoyl chains significantly alters the fluidity and phase behavior of the membranes. The research utilized fluorescence spectroscopy to assess the impact on membrane permeability and stability, highlighting the potential use of OBPC in drug delivery applications where controlled release is critical .

Study 2: Antimicrobial Efficacy

In another investigation, OBPC was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that OBPC exhibited a concentration-dependent antimicrobial effect, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. This study underscores the potential for OBPC as a novel antimicrobial agent .

Data Table: Biological Activities of OBPC

Propiedades

IUPAC Name |

[2-(9,10-dibromooctadecanoyloxy)-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H86Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(48)52-38-40(39-54-56(50,51)53-37-36-47(3,4)5)55-44(49)35-31-27-23-25-29-33-42(46)41(45)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGVUJNTJSDJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86Br2NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923281 | |

| Record name | 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

947.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120246-71-1 | |

| Record name | 1-Oleoyl-2-(9,10-dibromostearoyl)phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120246711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.